molecular formula C11H13NO3 B1586763 2-Morpholinobenzoic acid CAS No. 42106-48-9

2-Morpholinobenzoic acid

Cat. No.: B1586763
CAS No.: 42106-48-9
M. Wt: 207.23 g/mol
InChI Key: XUBUJTVBAXQIKG-UHFFFAOYSA-N
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Description

2-Morpholinobenzoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid where the carboxyl group is substituted with a morpholine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Morpholinobenzoic acid can be synthesized through several methods. One common method involves the reaction of ethyl 2-(morpholin-4-yl)benzoate with sodium hydroxide in methanol. The reaction is carried out at 80°C for 2 hours, yielding this compound with a high yield of 90% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Morpholinobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidinobenzoic acid
  • 2-Pyrrolidinobenzoic acid
  • 2-Piperazinobenzoic acid

Uniqueness

2-Morpholinobenzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it has distinct solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBUJTVBAXQIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380186
Record name 2-Morpholinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42106-48-9
Record name 2-Morpholinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-morpholinobenzoate prepared in the manner described in Tetrahedron, 53:7557, (1997) was refluxed with 10 N NaOH in tetrahydrofuran-ethanol (8:2) for 1.5 hrs to give 2-morpholinobenzoic acid, mp 156-157° C. A 1.8 g sample of this compound in 5 ml of CH2Cl2 (chilled) was added a solution of 7.9 ml of oxalyl chloride in CH2Cl2 (2M) followed by the addition of 0.058 ml of N,N-dimethylformamide. The solution was stirred at room temperature for 6 hrs and the solvent removed. Toluene was added (2 times) and removed to give 2-(4-morpholino)benzoyl chloride as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-morpholinobenzoic acid derivatives interact with PC-PLC and what are the downstream effects of this interaction?

A1: While the exact mechanism of action for this compound derivatives on PC-PLC is not fully elucidated in the provided research [], these compounds are identified as PC-PLC inhibitors. [] Inhibiting PC-PLC disrupts the downstream signaling cascade, which would normally lead to the activation of NF-κB. [] NF-κB is a crucial transcription factor involved in regulating various genes associated with cancer progression, such as those promoting proliferation, angiogenesis, metastasis, and cell survival. [] By hindering NF-κB activation, these compounds aim to suppress the growth and spread of cancer cells. []

Q2: How does the incorporation of a nitric oxide (NO) donating group impact the anti-proliferative activity of this compound derivatives?

A2: The research highlights that incorporating an NO-donating motif, specifically a secondary benzylamine group, significantly enhances the anti-proliferative activity of this compound derivatives. [] These NO-releasing derivatives demonstrated increased potency against MDA-MB-231 and HCT116 cancer cell lines compared to their parent compounds lacking the NO-donating moiety. [] This enhanced activity is attributed to the ability of NO to independently suppress NF-κB activity, creating a synergistic effect with PC-PLC inhibition and further hindering cancer cell proliferation. []

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